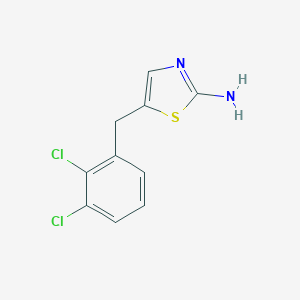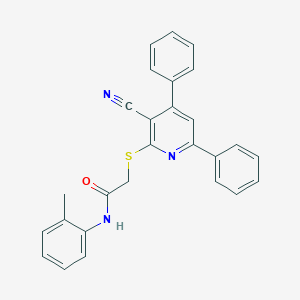
N-(4-Bromophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Bromophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromo-substituted phenyl group, a cyano group, and a diphenyl-pyridinylsulfanyl moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and nitriles.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiols.
Bromination: The phenyl ring can be brominated using bromine or a brominating agent like N-bromosuccinimide (NBS).
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, N-(4-Bromophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for drug development, targeting specific biological pathways or receptors.
Industry
In the industry, such compounds can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N-(4-Bromophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The presence of the cyano and bromo groups can enhance binding affinity to certain targets.
類似化合物との比較
Similar Compounds
- N-(4-Chloro-phenyl)-2-(3-cyano-4,6-diphenyl-pyridin-2-ylsulfanyl)-acetamide
- N-(4-Fluoro-phenyl)-2-(3-cyano-4,6-diphenyl-pyridin-2-ylsulfanyl)-acetamide
Uniqueness
N-(4-Bromophenyl)-2-((3-cyano-4,6-diphenylpyridin-2-yl)thio)acetamide is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. The combination of the cyano and diphenyl-pyridinylsulfanyl moieties also contributes to its distinct chemical properties.
特性
CAS番号 |
299164-53-7 |
|---|---|
分子式 |
C26H18BrN3OS |
分子量 |
500.4g/mol |
IUPAC名 |
N-(4-bromophenyl)-2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C26H18BrN3OS/c27-20-11-13-21(14-12-20)29-25(31)17-32-26-23(16-28)22(18-7-3-1-4-8-18)15-24(30-26)19-9-5-2-6-10-19/h1-15H,17H2,(H,29,31) |
InChIキー |
MUJOIYJTZIEIAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-bromophenyl)-4-{3-ethoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B407521.png)

![4-{4-[(3-bromobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407523.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide](/img/structure/B407524.png)


![3-amino-N-(2-bromo-4-methylphenyl)-4-(3,4-dimethoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407528.png)
![2-{5-(4-bromophenyl)-3-[4-(methyloxy)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-4-phenylquinazoline](/img/structure/B407529.png)
![2-(4-iodophenyl)-4-{3-methoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B407533.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrole](/img/structure/B407534.png)
![2-(4-iodophenyl)-4-{2-[(2-methyl-2-propenyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B407537.png)
![2-(4-bromophenyl)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B407539.png)
![4-{3-[(2-bromobenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407540.png)
![2-(2-bromophenyl)-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B407542.png)
